Enhanced Volatility and Chromatographic Resolution of CFA-Derived Diastereomers over MTPA Derivatives
Methyl chlorofluoroacetate, as a precursor to the free acid (CFA), offers a significant advantage over Mosher's acid (MTPA) for the derivatization of chiral alcohols. The resulting diastereoisomers are more volatile, enabling better separation and detection in gas chromatography. Specifically, both 1H and 19F NMR spectra of CFA esters show characteristic signals in spectral regions that are rarely overlapped by other signals, simplifying interpretation [1].
| Evidence Dimension | Volatility and Chromatographic Resolution |
|---|---|
| Target Compound Data | CFA esters of chiral alcohols are more volatile and well-resolved by both GC and HPLC. |
| Comparator Or Baseline | Mosher's acid (MTPA) esters of the same alcohols are less volatile and show inferior resolution. |
| Quantified Difference | Qualitative, but systematic across several secondary alcohols. No epimerization observed during derivatization. |
| Conditions | GC and HPLC analysis; 1H and 19F NMR spectroscopy at 25°C. |
Why This Matters
This property makes methyl chlorofluoroacetate a superior choice for procuring as a reagent for analytical chemistry labs focused on determining the enantiomeric excess of sterically hindered chiral alcohols where MTPA derivatization fails or yields poor results.
- [1] Streinz, L., Svatoš, A., Vrkoč, J., & Meinwald, J. (1994). Preparation of chlorofluoroacetic acid derivatives for the analysis of chiral alcohols. Journal of the Chemical Society, Perkin Transactions 1, (23), 3509-3512. doi:10.1039/p19940003509 View Source
